molecular formula C24H25N3O5 B2681084 Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899960-27-1

Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2681084
CAS No.: 899960-27-1
M. Wt: 435.48
InChI Key: INKCXZHHLPDRTD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a mesitylamino (2,4,6-trimethylphenylamino) group attached via a 2-oxoethoxy linker to the pyridazine core. The mesitylamino substituent introduces significant steric bulk and electron-donating effects, distinguishing it from related analogs.

Properties

IUPAC Name

ethyl 6-oxo-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-5-31-24(30)23-19(13-21(29)27(26-23)18-9-7-6-8-10-18)32-14-20(28)25-22-16(3)11-15(2)12-17(22)4/h6-13H,5,14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKCXZHHLPDRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and potential applications based on current research findings.

Compound Overview

Molecular Characteristics:

  • Molecular Formula: C23H28N2O4
  • Molecular Weight: Approximately 469.52 g/mol
  • Structure: The compound features a pyridazine core, which is a five-membered ring containing two nitrogen atoms, along with various functional groups that enhance its chemical properties.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step synthetic pathways. A common approach includes:

  • Formation of the pyridazine core.
  • Introduction of the mesitylamino group.
  • Functionalization at various positions to yield the final product.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

Biological Activities

The biological activities of this compound have not been extensively documented in the literature; however, its structural similarity to other biologically active compounds suggests potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds often exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activities . The presence of the mesitylamino and ethoxy groups may enhance these properties by improving solubility and bioavailability.

Case Studies

While direct case studies on this compound are sparse, related compounds have been evaluated in various contexts:

  • Antimicrobial Screening:
    • A study explored the antimicrobial efficacy of pyridazine derivatives against a range of pathogens. Results indicated that modifications to the core structure significantly influenced activity levels .
  • Antitumor Research:
    • Investigations into pyridazine-based compounds revealed promising results in inhibiting tumor growth in vitro and in vivo models. These studies highlight the potential for developing new anticancer agents based on structural modifications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares a core pyridazine-3-carboxylate scaffold with several derivatives reported in the literature. Key structural variations among analogs include substituents on the phenyl ring, functional groups on the pyridazine core, and linker modifications. Below is a comparative analysis based on substituent effects, physicochemical properties, and synthesis yields.

Substituent Effects on Physicochemical Properties

Compound Name (Reference) Substituent(s) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Spectral Data (¹H/¹³C NMR, MS)
Target Compound Mesitylamino-2-oxoethoxy Not reported Not reported ~452 (estimated) Not available
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-... (12b, ) 3-Chlorophenyl, cyano, methyl 109–110 63 ~347 ¹H NMR: δ 7.6–7.4 (Ar-H), 4.3 (OCH₂), 2.4 (CH₃)
Ethyl 5-Cyano-1-(4-hydroxyphenyl)-4-methyl-... (12d, ) 4-Hydroxyphenyl, cyano, methyl 220–223 95 ~329 ¹H NMR: δ 7.8–6.8 (Ar-H), 4.2 (OCH₂), 2.3 (CH₃)
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-... () Butylsulfanyl Not reported Not reported ~348 MS m/z: 349 [M+H]+
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-... () Trifluoromethyl, sulfanyl Not reported Not reported 402.35 MS m/z: 403 [M+H]+

Key Observations:

  • Mesitylamino Group Impact: The mesitylamino group in the target compound introduces steric hindrance and electron-donating methyl groups, which may reduce solubility compared to smaller substituents (e.g., chloro or hydroxyl groups in 12b and 12d). However, its bulky nature could enhance thermal stability, analogous to the high melting point (220–223°C) observed in 12d, where hydrogen bonding via the hydroxyl group improves crystal packing .
  • Sulfur-Containing Analogs : Compounds with sulfanyl groups (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, which may influence redox behavior or intermolecular interactions compared to the oxygen-based linker in the target compound.

Spectroscopic and Crystallographic Insights

While crystallographic data for the target compound are unavailable, related pyridazine derivatives (e.g., ) were characterized using ¹H/¹³C NMR and mass spectrometry. The mesitylamino group’s three methyl protons would likely appear as a singlet in ¹H NMR (δ ~2.2–2.4 ppm), while the 2-oxoethoxy linker may show signals at δ ~4.3 (OCH₂) and δ ~4.1 (COOEt). Crystallographic studies of similar compounds (e.g., ) highlight the role of hydrogen bonding and steric effects in dictating crystal packing, which could be extrapolated to predict the target compound’s solid-state behavior.

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

Synthesis typically involves multi-step reactions, such as condensation between mesitylamine derivatives and activated pyridazine esters. For example, intermediates like ethyl 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may be functionalized via nucleophilic substitution or coupling reactions . Characterization should include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve structural ambiguities, as demonstrated in related dihydropyridazine derivatives .

Q. What safety protocols are critical during handling?

Based on structurally similar compounds, this compound likely falls under GHS Category 2 for acute toxicity and skin/eye irritation . Key precautions:

  • Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).
  • Avoid dust formation; employ wet methods for transfer.
  • Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

Q. How can researchers determine solubility and stability for experimental design?

Preliminary solubility screening in polar (DMSO, methanol) and non-polar solvents (dichloromethane) is advised. Stability tests under varying pH (2–12) and temperatures (4°C–40°C) should use HPLC or UV-Vis spectroscopy to monitor degradation. For example, related pyridazine esters show instability in alkaline conditions, requiring pH-controlled buffers .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Density Functional Theory (DFT) calculations can model transition states and intermediates to identify energetically favorable pathways. For instance, ICReDD’s approach integrates quantum chemical reaction path searches to predict optimal conditions (e.g., solvent, catalyst) and minimize side reactions . Experimental validation via LC-MS or GC-MS is critical to confirm computational predictions .

Q. What strategies address contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies often arise from polymorphic or solvatomorphic forms. To resolve:

  • Perform differential scanning calorimetry (DSC) to detect polymorph transitions.
  • Use powder X-ray diffraction (PXRD) to compare crystalline phases.
  • Standardize recrystallization solvents (e.g., ethanol vs. acetonitrile) to isolate specific forms .

Q. How does the compound’s reactivity vary under catalytic vs. stoichiometric conditions?

Catalytic methods (e.g., palladium-mediated cross-coupling) may improve atom economy but require rigorous optimization of:

  • Catalyst loading (e.g., 1–5 mol% Pd(OAc)₂).
  • Ligand screening (e.g., biphenylphosphines for steric tuning).
  • Reaction monitoring via in situ IR to detect intermediates . Contrastingly, stoichiometric conditions (e.g., Grignard reagents) demand strict moisture control and inert atmospheres .

Q. What in silico tools predict biological activity or toxicity?

Molecular docking (AutoDock, Schrödinger) can model interactions with target proteins (e.g., kinases), while ADMET prediction software (ADMETlab, SwissADME) assesses permeability, metabolic stability, and hepatotoxicity. For example, pyridazine derivatives often exhibit kinase inhibition, but mesityl groups may alter bioavailability .

Methodological Tables

Table 1: Key Analytical Techniques for Characterization

Parameter Method Example Data
Molecular WeightHRMS[M+H]⁺: 453.2012 (calculated)
Crystal StructureX-ray DiffractionSpace group: P2₁/c, Z = 4
Thermal StabilityDSC/TGAMelting point: 198–202°C

Table 2: Common Contaminants in Synthesis

Contaminant Detection Method Mitigation Strategy
Unreacted mesitylamineHPLC (C18 column)Extended reaction time (24–48 hr)
Hydrolysis byproductsLC-MS (ESI⁻ mode)Anhydrous solvent (e.g., THF)

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